N-(4-methoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide
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Description
The compound contains several functional groups including an acetamide group (NHC(O)CH3), a methoxy group (OCH3), a trifluoromethyl group (CF3), and a 1,4-benzothiazin-2-one group. The presence of these groups suggests that the compound could have interesting chemical and physical properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through condensation reactions or through the use of catalysts .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzothiazinone and acetamide groups suggests a complex structure with potential for interesting chemical properties .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the acetamide group might undergo hydrolysis, and the trifluoromethyl group could participate in radical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is known to increase the compound’s lipophilicity, which could affect its solubility and stability .Scientific Research Applications
Antitumor Activity
N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, synthesized using a 2-(4-aminophenyl)benzothiazole structure, exhibited considerable antitumor activity against various cancer cell lines. This highlights the potential of benzothiazole derivatives in developing new cancer treatments (Yurttaş, Tay, & Demirayak, 2015). Furthermore, other studies have focused on creating compounds with benzothiazole moieties that show promise as chemotherapeutic agents, indicating the importance of this structural feature in anticancer drug development (Kaya et al., 2017).
Antimicrobial and Anti-inflammatory Activities
Compounds bearing benzothiazole and related structures have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. For example, novel 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides were synthesized and demonstrated good antioxidant and anti-inflammatory effects, showcasing the therapeutic potential of these compounds in managing inflammatory diseases (Koppireddi et al., 2013). Another study developed 1,2,4-triazole-based benzothiazole/benzoxazole derivatives that exhibited significant inhibition of the p38α MAP kinase, a protein involved in inflammatory processes, thus offering a potential pathway for treating inflammation (Tariq et al., 2018).
Agricultural Applications
The study of acetamide derivatives like alachlor and metolachlor has shown their adsorption and efficacy are influenced by soil properties, which is vital for understanding their environmental impact and optimization for agricultural use (Peter & Weber, 1985).
Selective Receptor Agonists
N-phenyl-(2-aminothiazol-4-yl)acetamides have been investigated as selective β3-adrenergic receptor agonists, indicating potential applications in treating obesity and non-insulin dependent diabetes by modulating metabolic pathways (Maruyama et al., 2012).
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O3S/c1-26-12-5-3-11(4-6-12)22-16(24)9-15-17(25)23-13-8-10(18(19,20)21)2-7-14(13)27-15/h2-8,15H,9H2,1H3,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSSHYOHVIWKMSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=C(S2)C=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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